5-Amino-6-hydroxytoluene-3-sulphonic acid

Description

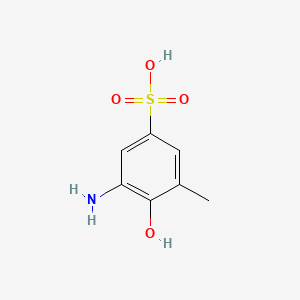

5-Amino-6-hydroxytoluene-3-sulphonic acid is a toluene derivative featuring a sulfonic acid group (-SO₃H) at position 3, an amino group (-NH₂) at position 5, and a hydroxyl group (-OH) at position 6 on the aromatic ring. The presence of both amino and hydroxyl groups enhances its ability to participate in hydrogen bonding and acid-base reactions, while the sulfonic acid group contributes strong acidity and solubility in aqueous media .

Properties

CAS No. |

94442-01-0 |

|---|---|

Molecular Formula |

C7H9NO4S |

Molecular Weight |

203.22 g/mol |

IUPAC Name |

3-amino-4-hydroxy-5-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H9NO4S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3,9H,8H2,1H3,(H,10,11,12) |

InChI Key |

SZQZZSQCYWQUBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydroxytoluene-3-sulphonic acid typically involves the sulfonation of 5-amino-6-hydroxytoluene. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The reaction mixture is heated to a specific temperature to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified using crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydroxytoluene-3-sulphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sulfonyl chlorides and amines are used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of sulfonamides.

Scientific Research Applications

5-Amino-6-hydroxytoluene-3-sulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme kinetics and protein interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxytoluene-3-sulphonic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between 5-amino-6-hydroxytoluene-3-sulphonic acid and two analogous compounds:

| Compound Name | CAS No. | Substituents (Position) | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not listed | -NH₂ (5), -OH (6), -SO₃H (3) | C₇H₉NO₅S | Amino, hydroxyl, sulfonic acid |

| 2-Amino-5-methylbenzenesulfonic acid | 88-44-8 | -NH₂ (2), -CH₃ (5), -SO₃H (1) | C₇H₉NO₃S | Amino, methyl, sulfonic acid |

| 4-Amino-6-chlorotoluene-3-sulphonic acid | 88-51-7 | -NH₂ (4), -Cl (6), -SO₃H (3) | C₇H₇ClNO₃S | Amino, chloro, sulfonic acid |

Electronic and Reactivity Comparisons

- vs. 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8): The methyl group at position 5 in this compound increases lipophilicity compared to the hydroxyl group in the target compound. The amino group at position 2 (vs. The absence of a hydroxyl group limits hydrogen-bonding capacity, making it less hydrophilic than this compound .

- vs. 4-Amino-6-chlorotoluene-3-sulphonic acid (CAS 88-51-7): The chlorine substituent at position 6 is a strong electron-withdrawing group, which deactivates the aromatic ring and reduces nucleophilic reactivity compared to the hydroxyl group in the target compound. The amino group at position 4 (vs. 5) may influence regioselectivity in further substitution reactions. The chloro group also increases molecular weight and toxicity, whereas the hydroxyl group in the target compound enhances biodegradability .

Physicochemical Properties (Theoretical Analysis)

- Solubility: The hydroxyl group in this compound improves aqueous solubility relative to the methyl- or chloro-substituted analogs.

- Acidity: The sulfonic acid group dominates acidity (pKa ~ -1 to 2), but the hydroxyl group (pKa ~10) adds a second acidic site, absent in the other compounds.

- Thermal Stability: Chloro-substituted analogs (e.g., CAS 88-51-7) may exhibit higher thermal stability due to reduced hydrogen-bonding interactions.

Biological Activity

5-Amino-6-hydroxytoluene-3-sulphonic acid (also known as 5-Amino-4-hydroxytoluene-3-sulphonic acid) is a compound of interest in various biological and chemical research fields. This article explores its biological activity, mechanisms, and potential applications based on available literature.

- Chemical Name : this compound

- CAS Number : 94442-01-0

- Molecular Formula : C7H9NO4S

- Molecular Weight : 201.22 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its antibacterial properties and potential therapeutic applications.

Antibacterial Activity

Research has demonstrated that derivatives of 5-amino compounds exhibit significant antibacterial properties. For instance, studies involving structural modifications of similar compounds have shown enhanced activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of amino and hydroxyl groups at specific positions on the aromatic ring enhances the compound's antibacterial efficacy. Variations in substituents can lead to significant differences in potency, suggesting that careful design of derivatives could yield more effective antibacterial agents .

Case Studies

- In Vivo Efficacy : In a mouse model, the compound demonstrated promising results in reducing bacterial load when administered alongside common antibiotics, indicating its potential as an adjunct therapy to enhance treatment outcomes against resistant strains .

- Comparative Studies : A comparative analysis with other quinolone derivatives showed that certain modifications at the C7 position significantly improved the spectrum of activity and reduced minimum inhibitory concentrations (MIC) against various pathogens .

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of DNA gyrase, leading to disruption in DNA replication. This action is similar to other known antibacterials but with variations based on structural modifications.

Research Findings

Recent studies have focused on understanding the broader implications of this compound:

| Study Focus | Findings |

|---|---|

| Antibacterial Efficacy | Significant reduction in bacterial growth observed with MIC values lower than standard antibiotics. |

| Structural Modifications | Certain substitutions enhanced activity; particularly effective against resistant strains. |

| In Vivo Studies | Showed efficacy in animal models, supporting further clinical exploration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.